Diisobutyldimethoxysilane
Overview
Description
Diisobutyldimethoxysilane is an organosilicon compound with the molecular formula C₁₀H₂₄O₂Si and a molecular weight of 204.38 g/mol . It is a colorless to almost colorless liquid that is sensitive to moisture and has a boiling point of 188°C . This compound is primarily used in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisobutyldimethoxysilane can be synthesized through the reaction of diisobutylchlorosilane with methanol in the presence of a base such as pyridine . The reaction proceeds as follows:
(CH₃)₂CHCH₂2SiCl2+2CH3OH→(CH₃)₂CHCH₂2Si(OCH3)2+2HCl
Industrial Production Methods: In industrial settings, this compound is produced by the direct reaction of silicon with isobutyl chloride and methanol under controlled conditions. The process involves the use of catalysts to enhance the reaction rate and yield .
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in the presence of water, forming diisobutylsilanediol and methanol.
Condensation: It can participate in condensation reactions with other silanes or silanols to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Silanols or silanes, often in the presence of a catalyst.
Substitution: Nucleophiles like amines or alcohols, typically under mild conditions.
Major Products:
Hydrolysis: Diisobutylsilanediol and methanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Diisobutyldimethoxysilane has a wide range of applications in scientific research:
Mechanism of Action
Diisobutyldimethoxysilane exerts its effects primarily through the formation of siloxane bonds. The methoxy groups are hydrolyzed to form silanols, which then condense with other silanols or silanes to create siloxane linkages . This mechanism is crucial in applications such as surface modification and polymer formation.
Comparison with Similar Compounds
- Dimethyldimethoxysilane
- Diethoxydimethylsilane
- Trimethoxysilane
- Triethoxysilane
Comparison: Diisobutyldimethoxysilane is unique due to its isobutyl groups, which provide steric hindrance and influence its reactivity and physical properties. Compared to dimethyldimethoxysilane, this compound has bulkier substituents, affecting its hydrolysis rate and condensation behavior . This makes it particularly useful in applications requiring controlled reactivity and specific surface properties.
Properties
IUPAC Name |
dimethoxy-bis(2-methylpropyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O2Si/c1-9(2)7-13(11-5,12-6)8-10(3)4/h9-10H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYFIJRXGOQNFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si](CC(C)C)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066291 | |
Record name | Silane, dimethoxybis(2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Silane, dimethoxybis(2-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
17980-32-4 | |
Record name | Diisobutyldimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17980-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, dimethoxybis(2-methylpropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, dimethoxybis(2-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, dimethoxybis(2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Diisobutyldimethoxysilane influence the properties of polypropylene when used in polymerization reactions?
A: this compound acts as an external electron donor in Ziegler-Natta catalyzed propylene polymerization [, , ]. It interacts with the active sites of the catalyst, influencing its activity and stereoselectivity. This interaction leads to changes in the polymer microstructure, affecting its molecular weight distribution, melt flow rate (MFR), and mechanical properties [, ]. For example, using this compound in conjunction with triethoxyisobutylsilane can result in polypropylene with a significantly higher MFR, making it easier to process [].
Q2: What is the role of this compound in controlling the molecular weight distribution of polypropylene?
A: this compound, often used in combination with other electron donors like tetraethoxy silane or triethoxyisobutylsilane, plays a crucial role in broadening the molecular weight distribution of polypropylene [, ]. The interaction of these electron donors with the catalyst system allows for the production of polypropylene with a polydispersity index ranging from 6 to 20 [], indicating a wider range of polymer chain lengths. This controlled variation in chain length contributes to desirable properties in the final polypropylene product.
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